molecular formula C16H16N2O5 B2489452 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea CAS No. 1418113-54-8

3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea

カタログ番号: B2489452
CAS番号: 1418113-54-8
分子量: 316.313
InChIキー: GMFKDZWBQYWUSG-OVZMXSCWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5210^{2,6}]decan-1-yl]methyl}-1-phenylurea" is a synthetic compound with a complex structure featuring multiple functional groups, including urea and phenyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of "3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea" typically involves multistep processes starting from readily available precursors. Common synthetic routes include:

  • Step 1: : Formation of the tricyclic core via [insert specific reactions and conditions here, e.g., Diels-Alder reaction or specific cyclization methods].

  • Step 2: : Introduction of the dioxo groups through [specific oxidative conditions or reagents, e.g., oxidation with potassium permanganate].

  • Step 3: : Coupling the tricyclic core with phenylurea through [coupling reagents, e.g., carbodiimide chemistry] to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve:

  • Bulk synthesis: : Utilizing large-scale reactors and automated processes to maintain consistency and yield.

  • Purification: : Employing chromatography and crystallization techniques to ensure high purity of the final product.

化学反応の分析

Types of Reactions it Undergoes

  • Oxidation: : Undergoes oxidation to form various intermediates and by-products, often requiring catalysts and specific oxidizing agents.

  • Reduction: : Reduction reactions can modify its functional groups, typically using reducing agents like lithium aluminum hydride.

  • Substitution: : The phenylurea group is prone to nucleophilic substitutions, particularly in the presence of strong bases or acids.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions involving strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

  • Oxidation: : Formation of specific oxidized derivatives.

  • Reduction: : Reduced forms with modified functional groups.

  • Substitution: : Substituted urea derivatives with varied substituents.

科学的研究の応用

This compound is widely studied for its applications across multiple fields:

  • Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition.

  • Medicine: : Explored for possible pharmaceutical applications, including therapeutic agents.

  • Industry: : Utilized in the manufacture of specific materials or as a catalyst in chemical processes.

作用機序

The mechanism by which this compound exerts its effects often involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulating biochemical pathways, leading to changes in cellular processes or metabolic functions.

類似化合物との比較

Compared to other similar compounds, "3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea" stands out due to:

  • Unique Structure: : The specific arrangement of its tricyclic core and functional groups.

  • Distinct Reactivity: : Its ability to undergo unique chemical transformations.

  • Specialized Applications: : Its diverse use in scientific research and industry.

List of Similar Compounds

  • **3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-cyclohexylurea

  • **3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-butylurea

These similar compounds share structural motifs but differ in the nature of their substituents, influencing their chemical behavior and applications.

特性

IUPAC Name

1-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-13-11-10-6-7-16(23-10,12(11)14(20)22-13)8-17-15(21)18-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H2,17,18,21)/t10-,11-,12+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFKDZWBQYWUSG-OVZMXSCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2([C@@H]3[C@H]([C@H]1O2)C(=O)OC3=O)CNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。